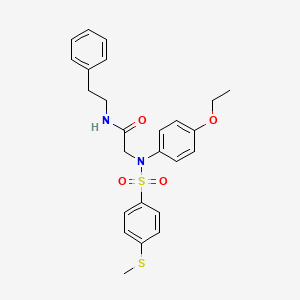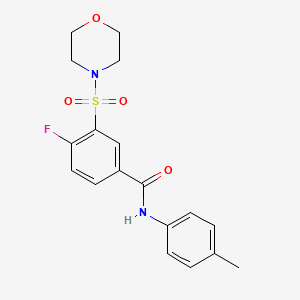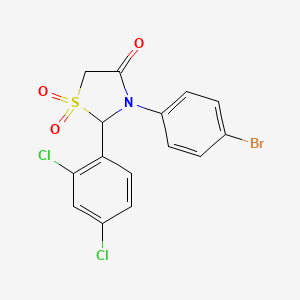![molecular formula C17H22N2O5 B5046535 ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate](/img/structure/B5046535.png)
ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate is a complex organic compound that features a pyrrolidine ring, a propoxyphenyl group, and a glycinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate typically involves the formation of the pyrrolidine ring followed by the introduction of the propoxyphenyl group and the glycinate moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the propoxyphenyl group. The final step involves the esterification of the glycinate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the desired product while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]glycinate can be compared with other similar compounds, such as:
Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate: This compound has a similar pyrrolidine ring but differs in the attached functional groups.
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate: This compound features a pyrrolidinyl ring with different substituents, leading to distinct properties and applications.
Propiedades
IUPAC Name |
ethyl 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-3-9-24-13-7-5-12(6-8-13)19-15(20)10-14(17(19)22)18-11-16(21)23-4-2/h5-8,14,18H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFPKERZXGITDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5046454.png)
![Methyl 1,2,5,8,15,22,22-heptamethyl-13-oxo-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-8-carboxylate](/img/structure/B5046469.png)
![5-(2-Bromophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one](/img/structure/B5046483.png)

![N-(2-ETHOXYPHENYL)-2-(2-PHENOXYACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5046501.png)


![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5046506.png)

![1-[(2,5-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5046517.png)

![2-[2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]-6-methoxyphenoxy]acetic acid](/img/structure/B5046545.png)
![N-(2-methoxyethyl)-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5046548.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5046551.png)
